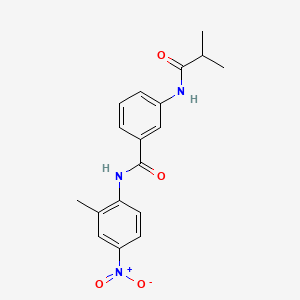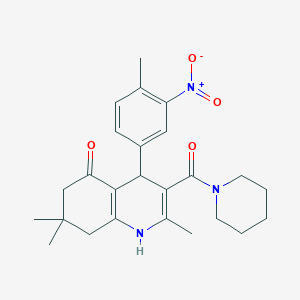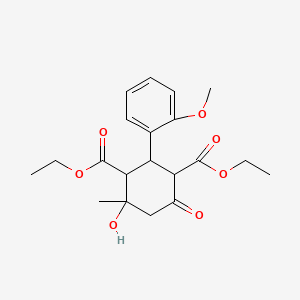![molecular formula C14H22N4O3S2 B4056640 (3aR*,6aR*)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B4056640.png)
(3aR*,6aR*)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide
Übersicht
Beschreibung
(3aR*,6aR*)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide is a useful research compound. Its molecular formula is C14H22N4O3S2 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.11333292 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research into the synthesis and biological evaluation of novel compounds, including pyrazolopyrimidines and their derivatives, has been reported. For example, Rahmouni et al. (2016) discussed the synthesis of novel pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This research highlights the importance of synthetic chemistry in developing new therapeutic agents and the evaluation of their biological activities (Rahmouni et al., 2016).
Chemical Synthesis Techniques
Advancements in chemical synthesis techniques, such as microwave-assisted synthesis, have been explored to improve the efficiency and yield of complex chemical compounds. For instance, Faty et al. (2011) described the microwave-assisted synthesis and unusual coupling of some novel pyrido[3,2-f][1,4]thiazepines, demonstrating the utility of modern synthesis techniques in creating complex heterocyclic compounds (Faty et al., 2011).
Cellular Permeability Studies
The study of cellular permeability of DNA-binding pyrrole-imidazole polyamides, as explored by Liu and Kodadek (2009), offers insights into how certain chemical modifications can affect the ability of compounds to penetrate cellular membranes. This research is crucial for the development of compounds with potential therapeutic applications, emphasizing the importance of cellular permeability in drug design (Liu & Kodadek, 2009).
Antimicrobial Activity
The synthesis and evaluation of compounds for antimicrobial activity represent another significant area of research. Basavarajaiah and Mruthyunjayaswamy (2008) synthesized novel substituted thiazole-2-semicarbazides and their derivatives, demonstrating their potential antimicrobial activity. Such studies contribute to the search for new antimicrobial agents in response to increasing antibiotic resistance (Basavarajaiah & Mruthyunjayaswamy, 2008).
Eigenschaften
IUPAC Name |
(3aR,6aR)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-5-methylsulfonyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S2/c1-3-11-7-22-12(17-11)5-16-13(19)14-8-15-4-10(14)6-18(9-14)23(2,20)21/h7,10,15H,3-6,8-9H2,1-2H3,(H,16,19)/t10-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQGRYDQUGKXAE-QMTHXVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C23CNCC2CN(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CSC(=N1)CNC(=O)[C@@]23CNC[C@@H]2CN(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B4056562.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-methylbenzyl)-4-piperidinol](/img/structure/B4056587.png)
![1-(3-methylphenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4056594.png)
![4-[4-(4-nitrophenyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4056596.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4056608.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4056610.png)
![7-(cyclopropylmethyl)-2-(3-thienylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4056616.png)
![N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4056622.png)

![5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4056648.png)
